molecular formula C7H7BrFNO2S B3033129 5-Bromo-4-fluoro-2-methylbenzenesulfonamide CAS No. 874804-13-4

5-Bromo-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B3033129
CAS No.: 874804-13-4
M. Wt: 268.11
InChI Key: UZJJWMNVEVZGIR-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring.

Properties

IUPAC Name

5-bromo-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJJWMNVEVZGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250169
Record name Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-13-4
Record name Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Methodological Approaches

Sequential Halogenation and Sulfonamide Formation

The most widely reported method involves sequential halogenation of a toluene-derived precursor, followed by sulfonation and amidation (Figure 1).

Bromination and Fluorination of 2-Methyltoluene

The synthesis begins with 2-methyltoluene , which undergoes electrophilic aromatic substitution to introduce bromine and fluorine groups:

  • Bromination :
    • Reagents : Bromine (Br₂) in dichloromethane (CH₂Cl₂) at 0–5°C.
    • Mechanism : Lewis acid catalysts (e.g., FeBr₃) facilitate para-bromination relative to the methyl group, yielding 4-bromo-2-methyltoluene .
    • Yield : ~85–90% under optimized conditions.
  • Fluorination :
    • Reagents : Fluorinating agents such as SF₄ or HF-pyridine complex.
    • Conditions : Reaction at 120°C for 6–8 hours achieves meta-fluorination relative to bromine.
    • Challenge : Competing side reactions necessitate strict temperature control.
Sulfonation and Amidation

The halogenated intermediate is converted to the sulfonamide via:

  • Sulfonation :
    • Reagents : Chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at −10°C.
    • Product : 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride (C₇H₅BrClFO₂S).
    • Isolation : Precipitation using ice-water quench.
  • Amidation :
    • Reagents : Aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH).
    • Conditions : Stirring at 25°C for 12 hours.
    • Yield : 70–75% after recrystallization.

Table 1 : Key Reaction Parameters for Sequential Halogenation-Sulfonamide Synthesis

Step Reagents Temperature Time (h) Yield (%)
Bromination Br₂, FeBr₃, CH₂Cl₂ 0–5°C 2 85–90
Fluorination SF₄, HF-pyridine 120°C 6–8 65–70
Sulfonation ClSO₃H, CH₂Cl₂ −10°C 1 80–85
Amidation NH₃, H₂O 25°C 12 70–75

One-Pot Friedel-Crafts Sulfonation Approach

A streamlined one-pot method avoids intermediate isolation, leveraging Friedel-Crafts chemistry:

  • Simultaneous Halogenation and Sulfonation :
    • Reagents : 2-Methyltoluene, Br₂, SF₄, and ClSO₃H in CH₂Cl₂.
    • Catalyst : AlCl₃ (1.2 equiv) at −5°C.
    • Mechanism : AlCl₃ activates ClSO₃H for electrophilic attack, while Br₂/SF₄ mediate halogenation.
  • In Situ Amidation :
    • Reagents : Gaseous NH₃ introduced directly into the reaction mixture.
    • Yield : 68% overall, with reduced solvent waste.

Advantages :

  • Eliminates intermediate purification steps.
  • Suitable for gram-scale synthesis.

Challenges :

  • Requires precise stoichiometry to avoid over-sulfonation.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Fluorination Efficiency : SF₄-based methods suffer from corrosive byproducts; newer approaches use KF in ionic liquids for safer processing.
  • Sulfonation Side Reactions : Over-sulfonation at the methyl group’s ortho position reduces yields. Excess ClSO₃H (>1.5 equiv) exacerbates this issue.

Purification Techniques

  • Recrystallization Solvents : Ethanol/water (3:1) yields high-purity product (≥98% by HPLC).
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves sulfonyl chloride impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoro-2-methylbenzenesulfonamide is unique due to its specific combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical and biological properties.

Biological Activity

5-Bromo-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C7_7H7_7BrFNO2_2S. It features a sulfonamide functional group, which is known for its diverse biological activities, particularly in antibacterial and anticancer applications. The presence of bromine and fluorine atoms enhances its pharmacological profile by potentially increasing lipophilicity and modifying its interaction with biological targets.

PropertyValue
Molecular Weight236.10 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Octanol/Water)Not specified

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The antibacterial mechanism typically involves inhibition of folic acid synthesis, which is crucial for bacterial growth.

Case Study: Antibacterial Efficacy

A study conducted by Sapari et al. explored the antibacterial activity of several sulfonamide derivatives, including those with bromine and fluorine substitutions. The results indicated that these compounds demonstrated effective inhibition against E. coli , with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been investigated. In vitro studies have shown that certain sulfonamides can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For example, a derivative similar to this compound was found to enhance caspase-3 activity significantly at concentrations as low as 1 µM in breast cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli0.5 - 32 µg/mLSapari et al.
AnticancerMDA-MB-231 (breast cancer)1 µM (caspase activation)Research findings

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The sulfonamide moiety typically inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. In cancer cells, the compound may induce apoptosis through mitochondrial pathways or by disrupting microtubule dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-fluoro-2-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with halogenated benzenesulfonyl chloride intermediates (e.g., 2-bromo-5-fluorobenzenesulfonyl chloride, as in ) and use nucleophilic substitution with methylamine derivatives. Employ a factorial design of experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing yield .
  • Key Parameters : Monitor reaction progress via HPLC or LC-MS. Purity thresholds (>95%) should align with analytical standards for pesticide testing ().

Q. How can researchers validate the structural and chemical purity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., fluorine at C4, bromine at C5) and methyl group integration.
  • Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS).
  • Elemental Analysis : Ensure stoichiometric consistency of Br, F, and S.
    • Contamination Risks : Cross-check against similar compounds (e.g., 5-Bromo-2-fluorobenzoic acid in ) to avoid misidentification.

Advanced Research Questions

Q. How can computational chemistry improve the reaction design for synthesizing this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. Tools like ICReDD’s reaction path search methods () integrate computational predictions with experimental validation. For example:

  • Simulate sulfonamide bond formation under varying electrophilic conditions.
  • Predict regioselectivity conflicts between bromine and fluorine substituents.
    • Validation : Compare computed activation energies with experimental kinetic data.

Q. What reactor design considerations are critical for scaling up the synthesis of halogenated sulfonamides like this compound?

  • Methodology : Apply principles from CRDC’s "Reaction fundamentals and reactor design" subclass ():

  • Continuous Flow Systems : Mitigate exothermic risks during sulfonation.
  • Material Compatibility : Use corrosion-resistant materials (e.g., Hastelloy) for halogen-rich environments.
    • Key Metrics : Optimize space-time yield (STY) and minimize byproduct formation via real-time monitoring (e.g., in-line IR spectroscopy).

Q. How should researchers resolve contradictory data in the reactivity of this compound under varying pH conditions?

  • Methodology :

Hypothesis Testing : Design experiments to isolate variables (e.g., pH, temperature) using a fractional factorial approach ( ).

Data Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent decomposition at high pH).

Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-Fluoro-6-methoxybenzenesulfonamide in ).

  • Case Study : If bromine substitution dominates over fluorine in acidic conditions, revise synthetic pathways to pre-functionalize the benzene ring.

Q. What separation techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Crystallization : Leverage solubility differences in polar aprotic solvents (e.g., DMF vs. THF).
  • Chromatography : Use reverse-phase HPLC with C18 columns, adjusting mobile phase polarity based on logP values (estimated via ChemDraw).
    • Advanced Approach : Membrane separation technologies () can enhance purity by removing ionic byproducts (e.g., unreacted sulfonic acids).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-fluoro-2-methylbenzenesulfonamide
Reactant of Route 2
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5-Bromo-4-fluoro-2-methylbenzenesulfonamide

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